

# Profenofos Degradation in Soil and Water: A Technical Guide

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An in-depth examination of the biotic and abiotic pathways, metabolic products, and degradation kinetics of the organophosphate insecticide **profenofos** in terrestrial and aquatic environments.

**Profenofos**, an organophosphorus insecticide, is utilized to control a broad spectrum of pests on crops such as cotton, vegetables, and fruits.[1][2] Its extensive use has led to concerns about its environmental fate and potential impact on non-target organisms.[1][2][3] This technical guide provides a comprehensive overview of the degradation pathways of **profenofos** in soil and water, intended for researchers, scientists, and environmental professionals.

# Chemical Properties and Environmental Fate of Profenofos

**Profenofos** [O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate] is a non-systemic insecticide with contact and stomach action.[4] Its environmental persistence is influenced by a combination of biotic and abiotic factors, leading to its transformation into various metabolites. The primary degradation product of **profenofos** in both soil and water is 4-bromo-2-chlorophenol (CGA 55960).[1][5][6][7][8]

# **Degradation of Profenofos in Water**



The degradation of **profenofos** in aquatic environments is primarily governed by hydrolysis and photolysis.

# **Hydrolysis**

**Profenofos** is susceptible to hydrolysis, with the rate being highly dependent on pH. It degrades more rapidly under alkaline conditions.[4] The hydrolysis of the phosphate ester bond is the key step in this process, yielding 4-bromo-2-chlorophenol.[1]

Table 1: Hydrolysis Half-life of **Profenofos** at Different pH Values

рН	Half-life (Days)	Temperature (°C)	Reference
5	93 - 108	20	[4]
7	14.6 - 62	20	[4]
9	0.24 - 0.33	20	[4]

# **Photolysis**

Photodegradation is another significant abiotic pathway for **profenofos** dissipation in water.[2] [9] The process can involve direct absorption of photons or reactions with reactive oxygen species like hydroxyl radicals (•OH) and singlet oxygen (¹O₂).[2] Studies have shown that hydroxyl radicals are the key reactive species in the photodegradation of **profenofos**.[2] The half-life of **profenofos** under artificial light and sunlight can range from hours to days.[2][10]

Table 2: Photodegradation Half-life of **Profenofos** under Different Light Sources

Light Source	Half-life (hours)	Reference
High-Pressure Mercury Lamp	1.7 - 7.0	[2]
Sunlight	90	[2]

Photodegradation of **profenofos** leads to the formation of several photoproducts, including O-(2-Chlorophenyl)-O-ethyl-S-propyl phosphorothioate and O-(2-chlorophenyl)-O-ethyl phosphorothioate.[2][10]



# **Degradation of Profenofos in Soil**

In soil, **profenofos** degradation is a complex process involving both microbial and chemical pathways. The dissipation of **profenofos** in soil is generally rapid, with half-lives ranging from a few days to a couple of weeks.[4][6]

# **Microbial Degradation**

Microbial degradation is a major contributor to the breakdown of **profenofos** in soil.[3][5] Several bacterial strains capable of utilizing **profenofos** as a carbon source have been isolated from contaminated soils.[11][12][13][14] These microorganisms often possess organophosphate hydrolase enzymes that facilitate the initial hydrolysis of the pesticide.[11][12] [15]

Table 3: Microbial Degradation of Profenofos by Different Bacterial Strains

Bacterial Strain	Degradation (%)	Time	Reference
Pseudomonas putida	96.06	25 days	[11]
Burkholderia gladioli	99.37	25 days	[11]
Bacillus subtilis (DR- 39)	-	DT50 = 0.87 days (non-autoclaved soil)	[7]
Bacillus sp. (PF1)	93	30 days	[8]
Pseudomonas plecoglossicida	>90	-	[13][14]
Pseudomonas aeruginosa	>90	-	[13][14]
Exiguobacterium profundum & Oceanobacillus iheyenis (consortium)	100	192 hours	[16]

The primary metabolic pathway initiated by microorganisms is the hydrolysis of the P-O-aryl bond to form 4-bromo-2-chlorophenol.[8][13] This metabolite can be further degraded by some



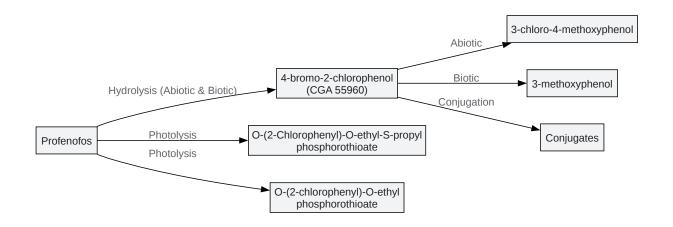
microorganisms.[5]

# **Abiotic Degradation in Soil**

Chemical hydrolysis also plays a role in **profenofos** degradation in soil, with the rate being influenced by soil pH.[5] In alkaline soils, chemical hydrolysis can be a significant degradation pathway.[4]

# **Degradation Pathways and Metabolites**

The degradation of **profenofos** in both soil and water primarily proceeds through the cleavage of the phosphorothioate ester bond, leading to the formation of 4-bromo-2-chlorophenol (CGA 55960).[1] This major metabolite can then undergo further transformation.



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Caption: Generalized degradation pathway of **profenofos** in soil and water.

# **Experimental Protocols for Degradation Studies**

The investigation of **profenofos** degradation typically involves laboratory incubation studies followed by analytical quantification.



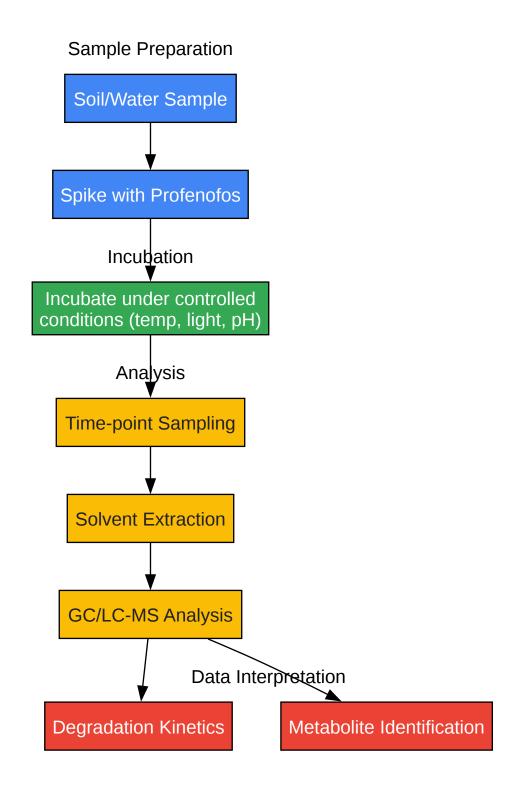
## **Sample Preparation and Incubation**

- Water Samples: **Profenofos** is added to sterile aqueous buffer solutions at various pH values (e.g., 5, 7, and 9) or to natural water samples. The solutions are incubated in the dark at a constant temperature (e.g., 20-25°C) to assess hydrolysis. For photolysis studies, samples are exposed to a light source (e.g., xenon lamp or natural sunlight).
- Soil Samples: Soil is typically sieved and pre-incubated to stabilize microbial activity.
   Profenofos, often radiolabeled ([14C]-profenofos), is applied to the soil. The moisture content is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity), and the samples are incubated under aerobic or anaerobic conditions at a constant temperature.

### **Extraction and Analysis**

- Extraction: At various time intervals, subsamples are taken for analysis. **Profenofos** and its metabolites are extracted from the water or soil matrix using organic solvents such as acetonitrile, methanol, or hexane.[6][11]
- Analytical Methods: The extracts are then analyzed to determine the concentration of the parent compound and its degradation products. Common analytical techniques include:
  - Gas Chromatography (GC): Coupled with a flame ionization detector (FID), electron capture detector (ECD), or nitrogen-phosphorus detector (NPD).[1][6][11]
  - Gas Chromatography-Mass Spectrometry (GC-MS): Used for the identification and confirmation of degradation products.[1][7]
  - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A sensitive and selective method for the quantification of **profenofos** residues.[17]





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Caption: A typical experimental workflow for studying **profenofos** degradation.



#### Conclusion

The degradation of **profenofos** in soil and water is a multifaceted process driven by both biotic and abiotic mechanisms. Hydrolysis and photolysis are the dominant abiotic pathways in water, with degradation rates being significantly influenced by pH and light conditions. In soil, microbial degradation plays a crucial role, with various bacterial species capable of rapidly breaking down the insecticide. The primary degradation product in both environments is 4-bromo-2-chlorophenol. A thorough understanding of these degradation pathways is essential for assessing the environmental risk of **profenofos** and developing effective remediation strategies.

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